1-ethoxy-3-(4-ethoxyphenyl)-2(1H)-quinoxalinone 4-oxide
Overview
Description
1-Ethoxy-3-(4-ethoxyphenyl)-2(1H)-quinoxalinone 4-oxide, commonly known as EOQ, is a synthetic compound that has been widely studied for its potential use in scientific research. EOQ is a member of the quinoxaline family of compounds, which are known for their diverse biological activities.
Mechanism of Action
EOQ works by selectively reacting with ROS to form a fluorescent product that can be detected using fluorescence microscopy. The mechanism of action involves the oxidation of EOQ by ROS to form a highly fluorescent compound. The fluorescence intensity is directly proportional to the amount of ROS present in the cells.
Biochemical and Physiological Effects:
EOQ has been shown to have minimal toxicity in cells and does not interfere with normal cellular processes. It has been used to detect ROS in various cell types, including cancer cells and neurons. EOQ has also been used to study the effects of antioxidants on ROS levels in cells.
Advantages and Limitations for Lab Experiments
EOQ has several advantages for use in lab experiments. It is highly sensitive and specific for detecting ROS, making it a valuable tool for studying oxidative stress in cells. It is also easy to use and can be applied to a variety of cell types and experimental conditions. However, EOQ has some limitations, including its limited stability in solution and its potential for photobleaching.
Future Directions
There are several future directions for research on EOQ. One area of interest is the development of new derivatives of EOQ with improved stability and fluorescence properties. Another area of research is the use of EOQ in vivo to study the role of ROS in disease development and progression. Additionally, EOQ could be used in combination with other fluorescent probes to study multiple cellular processes simultaneously. Overall, EOQ has great potential for use in scientific research and could lead to important discoveries in the field of oxidative stress.
Synthesis Methods
The synthesis of EOQ involves the reaction of 2,3-dichloroquinoxaline with 4-ethoxyaniline in the presence of sodium ethoxide. The resulting intermediate is then oxidized using hydrogen peroxide to form EOQ. This synthesis method has been optimized to yield high purity and high yield of EOQ.
Scientific Research Applications
EOQ has been studied for its potential use in various scientific research applications. One of the most promising areas of research is its use as a fluorescent probe for the detection of reactive oxygen species (ROS) in cells. ROS are highly reactive molecules that play a role in various physiological and pathological processes, and their detection is important for understanding their role in disease development and progression.
properties
IUPAC Name |
1-ethoxy-3-(4-ethoxyphenyl)-4-oxidoquinoxalin-4-ium-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4/c1-3-23-14-11-9-13(10-12-14)17-18(21)20(24-4-2)16-8-6-5-7-15(16)19(17)22/h5-12H,3-4H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXIGYSZTQZXARK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=[N+](C3=CC=CC=C3N(C2=O)OCC)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701323632 | |
Record name | 1-ethoxy-3-(4-ethoxyphenyl)-4-oxidoquinoxalin-4-ium-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701323632 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
21.1 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49648768 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
385421-73-8 | |
Record name | 1-ethoxy-3-(4-ethoxyphenyl)-4-oxidoquinoxalin-4-ium-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701323632 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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